Soyasaponin II

Description

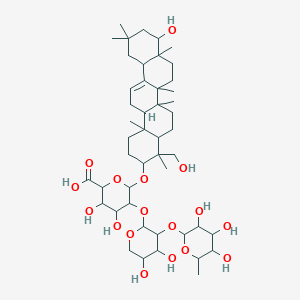

Structure

2D Structure

Properties

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,9R,12aS,14aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H76O17/c1-21-29(51)31(53)34(56)39(60-21)63-36-30(52)24(49)19-59-40(36)64-37-33(55)32(54)35(38(57)58)62-41(37)61-28-12-13-44(5)25(45(28,6)20-48)11-14-47(8)26(44)10-9-22-23-17-42(2,3)18-27(50)43(23,4)15-16-46(22,47)7/h9,21,23-37,39-41,48-56H,10-20H2,1-8H3,(H,57,58)/t21-,23-,24-,25+,26+,27+,28-,29-,30-,31+,32-,33-,34+,35-,36+,37+,39-,40-,41+,43+,44-,45+,46+,47+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBZLICPLPYSFNZ-IVWMTKFPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3C(C(C(OC3OC4CCC5(C(C4(C)CO)CCC6(C5CC=C7C6(CCC8(C7CC(CC8O)(C)C)C)C)C)C)C(=O)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@@H]3[C@H]([C@@H]([C@H](O[C@H]3O[C@H]4CC[C@]5([C@H]([C@@]4(C)CO)CC[C@@]6([C@@H]5CC=C7[C@]6(CC[C@@]8([C@H]7CC(C[C@H]8O)(C)C)C)C)C)C)C(=O)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H76O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801317250 | |

| Record name | Soyasaponin II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

913.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Soyasaponin II | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034650 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

55319-36-3 | |

| Record name | Soyasaponin II | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55319-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Soyasaponin II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Soyasaponin II | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034650 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

212 - 215 °C | |

| Record name | Soyasaponin II | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034650 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Natural Sources and Isolation of Soyasaponin II

For Researchers, Scientists, and Drug Development Professionals

Abstract

Soyasaponin II, a triterpenoid saponin predominantly found in soybeans (Glycine max), has garnered significant attention for its diverse biological activities, including anti-inflammatory and hepatoprotective effects. This technical guide provides a comprehensive overview of the natural sources of this compound, its quantitative distribution within the soybean plant, and detailed methodologies for its isolation and purification. The protocols outlined herein are intended to equip researchers with the necessary information to efficiently obtain high-purity this compound for further investigation and drug development applications.

Natural Sources and Quantitative Distribution of this compound

This compound is a member of the group B soyasaponins, which are the primary saponins found in soybeans.[1] It is considered a non-DDMP (2,3-dihydro-2,5-dihydroxy-6-methyl-4H-pyran-4-one) counterpart, often formed from its DDMP-conjugated precursors during heat treatment or processing.[2] While Glycine max is the principal source, this compound has also been reported in other leguminous plants such as Hedysarum polybotrys.[3]

The concentration of group B soyasaponins, including this compound, varies significantly among different soybean varieties and across different parts of the plant.[2][4] The soybean germ (hypocotyl) is particularly rich in these compounds compared to the cotyledons and hulls.[4]

Table 1: Quantitative Analysis of Group B Soyasaponins in Soybeans and Soy Products

| Source Material | Analyte | Concentration Range | Reference |

| 46 Soybean Varieties | Total Group B Soyasaponins | 2.50 - 5.85 µmol/g | [2] |

| Soybean Flour | Total Group B Soyasaponins | 0.20 - 114.02 µmol/g | [2] |

| Toasted Soy Hypocotyls | Total Group B Soyasaponins | 0.20 - 114.02 µmol/g | [2] |

| Soy Protein Isolates | Total Group B Soyasaponins | 0.20 - 114.02 µmol/g | [2] |

| Soy Protein Concentrates | Total Group B Soyasaponins | 0.20 - 114.02 µmol/g | [2] |

| Commercial Soy Milk | Total Group B Soyasaponins | 0.20 - 114.02 µmol/g | [2] |

| Tofu | Total Group B Soyasaponins | 0.20 - 114.02 µmol/g | [2] |

| Tempeh | Total Group B Soyasaponins | 0.20 - 114.02 µmol/g | [2] |

Note: this compound is a component of the total group B soyasaponins. Its concentration increases in heat-treated soy products due to the conversion from DDMP-conjugated forms.[2]

Isolation and Purification of this compound

The isolation of this compound from its natural sources is a multi-step process involving extraction, fractionation, and purification. The following sections provide detailed protocols for each stage.

Extraction

The initial step involves the extraction of crude saponins from the plant material. Room temperature extraction is often preferred to prevent the degradation of glycosidic bonds.[5]

Protocol 2.1.1: Methanol Extraction of Soyasaponins from Soy Hypocotyls [6]

-

Preparation of Plant Material: Grind dried soy hypocotyls to a fine powder (e.g., 40 mesh).[1]

-

Defatting (Optional but Recommended): Perform a Soxhlet extraction of the powdered material with hexane overnight to remove lipids. Air-dry the defatted powder.[4]

-

Extraction:

-

Filtration and Concentration:

-

Filter the extract to remove solid plant material.

-

Evaporate the solvent from the filtrate under reduced pressure at a temperature below 30°C to obtain the crude extract.

-

Fractionation and Preliminary Purification

Fractionation aims to separate the soyasaponins from other phytochemicals, such as isoflavones.

Protocol 2.2.1: Solid Phase Extraction (SPE) [5][7]

-

Column Preparation: Use a C18 SPE cartridge.

-

Sample Loading: Dissolve the crude extract in a minimal amount of methanol-water.

-

Elution:

-

Wash the column with a low concentration of methanol in water to elute polar impurities.

-

Elute the isoflavones with an intermediate concentration of methanol (e.g., 30-40% methanol).

-

Elute the group B soyasaponins, including this compound, with a higher concentration of methanol (e.g., 50% ethanol or methanol).[5][7]

-

Protocol 2.2.2: Gel Filtration Chromatography [1]

-

Column and Stationary Phase: Use a Sephadex LH-20 column (e.g., 4.9 cm i.d. × 31 cm).[1]

-

Mobile Phase: Elute with methanol.[1]

-

Sample Loading: Load the concentrated crude extract (e.g., 60 mg) onto the column.[1]

-

Elution: Elute with methanol at a flow rate of 3.0 mL/min.[1]

-

Fraction Collection: Collect fractions and monitor using an appropriate detector (e.g., PAD with scanning wavelengths from 200 to 400 nm).[1]

High-Purity Purification by Preparative HPLC

The final step for obtaining highly pure this compound is preparative High-Performance Liquid Chromatography (HPLC).

Protocol 2.3.1: Preparative Reversed-Phase HPLC [2]

-

HPLC System: A preparative HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column (e.g., YMC-ODS-AM-303, 5 µm, 250 × 10 mm i.d.).[2]

-

Mobile Phase: An isocratic mobile phase of acetonitrile/water/trifluoroacetic acid (36:63.95:0.05, v/v/v).[2]

-

Flow Rate: 2.5 mL/min.[2]

-

Detection: Monitor the eluate at 205 nm.[2]

-

Injection and Fraction Collection: Inject the partially purified saponin fraction and collect the peak corresponding to this compound based on retention time comparison with a standard.

-

Post-Purification: Evaporate the acetonitrile from the collected fraction and lyophilize the remaining aqueous solution to obtain pure this compound as a white powder.

Experimental Workflow and Signaling Pathway

Visualization of the Isolation Workflow

The following diagram illustrates the logical flow of the experimental procedures for isolating this compound.

Caption: Workflow for the isolation and purification of this compound.

This compound in Cellular Signaling

This compound has been shown to exert anti-inflammatory effects by modulating key signaling pathways. One such mechanism is the inhibition of the NLRP3 inflammasome, which plays a crucial role in inflammatory responses.[8]

Mechanism of Action: In the context of acute liver failure, Lipopolysaccharide (LPS) acts as a priming signal that upregulates the expression of NLRP3 and pro-interleukin-1β (pro-IL-1β). This process is mediated by the phosphorylation and nuclear translocation of Y-Box Binding Protein 1 (YB-1), which binds to the Nlrp3 gene promoter.[8][9] this compound intervenes by diminishing the phosphorylation of YB-1, thereby preventing its nuclear translocation and subsequent priming of the NLRP3 inflammasome.[8][9] This leads to reduced production of the pro-inflammatory cytokine IL-1β.[8]

The following diagram illustrates this inhibitory pathway.

Caption: Inhibition of NLRP3 inflammasome priming by this compound.

Conclusion

This guide provides a detailed framework for the isolation and purification of this compound from its primary natural source, Glycine max. The presented protocols, from initial extraction to final purification via preparative HPLC, offer a robust methodology for obtaining this bioactive compound in high purity. The elucidation of its role in inhibiting the NLRP3 inflammasome pathway underscores its potential as a therapeutic agent for inflammatory diseases. The information contained herein serves as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development, facilitating further exploration of this compound's therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. DSpace [dr.lib.iastate.edu]

- 3. researchgate.net [researchgate.net]

- 4. ars.usda.gov [ars.usda.gov]

- 5. Chemical and Biological Characterization of Oleanane Triterpenoids from Soy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The isolation of soyasaponins by fractional precipitation, solid phase extraction, and low pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound protects against acute liver failure through diminishing YB-1 phosphorylation and Nlrp3-inflammasome priming in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to Soyasaponin II

This guide provides a comprehensive overview of Soyasaponin II, a bioactive triterpenoid saponin found predominantly in soybeans (Glycine max). It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, biological activities, and associated experimental protocols.

Core Properties of this compound

This compound, also known as Soyasaponin Bc or Soyasaponin BII, is a member of the group B soyasaponins.[1] Its chemical and physical properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 55319-36-3 | [1][2][3][4] |

| Molecular Formula | C₄₇H₇₆O₁₇ | [1][2] |

| Molecular Weight | 913.11 g/mol | [2][5] |

| Exact Mass | 912.5083 Da | [2] |

| Appearance | Solid | [5] |

| Melting Point | 212 - 215 °C | [5] |

| Solubility | Chloroform: Slightly soluble (0.1-1 mg/ml) DMSO: Sparingly soluble (1-10 mg/ml) Methanol: Slightly soluble (0.1-1 mg/ml) Water: Sparingly soluble (1-10 mg/ml) | [1] |

| Storage | -20°C, protect from light | [2][6] |

| Stability | ≥ 4 years at -20°C | [1] |

Pharmacological Activities and Signaling Pathways

This compound has demonstrated a range of biological activities, making it a compound of interest for therapeutic development. Its known effects include anti-inflammatory, antiviral, and anticancer properties.

2.1 Anti-inflammatory Activity

This compound has been shown to protect against acute liver failure by inhibiting the priming of the NLRP3 inflammasome.[7] This is achieved by diminishing the phosphorylation of Y-Box Binding Protein 1 (YB-1), a key event in the inflammatory cascade.[8] The proposed mechanism involves the modulation of the AKT signaling pathway.[8]

2.2 Antiviral Activity

This compound has been found to inhibit the replication of several viruses in vitro.[1][6]

Table 2: Antiviral Activity of this compound

| Virus | IC₅₀ | Source(s) |

| Herpes Simplex Virus 1 (HSV-1) | 54 µM | [1][6] |

| Human Cytomegalovirus (HCMV) | 104 µM | [1][6] |

| Influenza Virus | 88 µM | [1][6] |

| Human Immunodeficiency Virus (HIV-1) | 112 µM | [6] |

2.3 Anticancer Activity

This saponin has been observed to inhibit the proliferation of HeLa cells and induce apoptosis at concentrations ranging from 100 to 400 mg/L.[1] Research on related soyasaponins suggests that they can modulate key signaling pathways involved in cancer progression, such as the PI3K/Akt/NF-κB and MAPK pathways.[9][10][11] For instance, soyasaponins can blunt inflammation by inhibiting the ROS-mediated activation of the PI3K/Akt/NF-κB pathway.[9]

References

- 1. caymanchem.com [caymanchem.com]

- 2. medkoo.com [medkoo.com]

- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0034650) [hmdb.ca]

- 4. This compound Datasheet DC Chemicals [dcchemicals.com]

- 5. This compound | C47H76O17 | CID 443614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. glpbio.com [glpbio.com]

- 7. glpbio.com [glpbio.com]

- 8. This compound protects against acute liver failure through diminishing YB-1 phosphorylation and Nlrp3-inflammasome priming in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Soyasaponins Can Blunt Inflammation by Inhibiting the Reactive Oxygen Species-Mediated Activation of PI3K/Akt/NF-kB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.viamedica.pl [journals.viamedica.pl]

- 11. Soyasaponin Ag inhibits triple-negative breast cancer progression via targeting the DUSP6/MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anticancer Potential of Soyasaponin II: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Soyasaponin II, a triterpenoid saponin found in soybeans, has demonstrated notable anticancer properties, primarily investigated in human cervical cancer (HeLa) cells. This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action, supported by available data and detailed experimental methodologies. The core anticancer activity of this compound lies in its ability to inhibit cell proliferation and induce apoptosis through the mitochondrial pathway. This is characterized by a cascade of intracellular events including cell cycle arrest, disruption of mitochondrial function, and modulation of key signaling molecules. While current research is predominantly focused on a single cancer cell line, the findings present a compelling case for further investigation of this compound as a potential chemotherapeutic agent.

Introduction

Soyasaponins are a class of bioactive compounds found in soybeans and other legumes, recognized for a variety of health benefits. Among these, this compound has emerged as a molecule of interest in oncology research. It belongs to the group B soyasaponins, which are monodesmosidic saponins. This guide synthesizes the available scientific literature on the anticancer potential of this compound, with a focus on its molecular mechanisms, quantitative effects on cancer cells, and the experimental protocols used to elucidate these properties.

Mechanism of Action

The primary anticancer mechanism of this compound involves the induction of apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway.[1][2] This process is initiated by a series of cellular changes that ultimately lead to programmed cell death.

Inhibition of Cell Proliferation and Cell Cycle Arrest

This compound has been shown to inhibit the proliferation of HeLa cells.[1][2] This inhibition is associated with alterations in the cell cycle distribution. While the specific phase of cell cycle arrest induced by this compound is a key area for further detailed quantitative analysis, it is a critical component of its antiproliferative effects.

Induction of Apoptosis via the Mitochondrial Pathway

The core of this compound's anticancer activity is its ability to trigger the mitochondrial pathway of apoptosis.[1][2] This is a complex process involving several key events:

-

Loss of Mitochondrial Transmembrane Potential (ΔΨm): this compound induces a loss of the mitochondrial membrane potential, a critical event in the initiation of the intrinsic apoptotic cascade.[1][2] This depolarization leads to the release of pro-apoptotic factors from the mitochondria into the cytoplasm.

-

Increase in Intracellular Calcium (Ca2+) Concentration: A significant increase in the concentration of intracellular calcium ions is observed in cancer cells upon treatment with this compound.[1][2] Elevated Ca2+ levels can act as a signal for apoptosis by activating various downstream effectors.

-

Involvement of Nitric Oxide (NO): Treatment with this compound leads to an increase in nitric oxide content, as well as an increase in the activities of nitric oxide synthase (NOS) and inducible nitric oxide synthase (iNOS).[1][2] Nitric oxide can have dual roles in cancer, but in this context, it appears to contribute to the pro-apoptotic signaling cascade.

The culmination of these events is the activation of the apoptotic cascade, leading to the programmed death of the cancer cell.

Data Presentation

The available quantitative data on the anticancer effects of this compound is primarily from studies on HeLa cells. It is important to note that the bioactivity of soyasaponins can be cell-type specific. For instance, a study on a mixture of purified group B soyasaponins, including this compound, showed no significant effect on the growth of HT-29 human colon cancer cells at concentrations up to 50 ppm.

Table 1: In Vitro Anticancer Activity of this compound on HeLa Cells

| Parameter | Cell Line | Concentration Range | Observed Effect | Reference |

| Cell Proliferation | HeLa | 100 - 400 mg/L | Inhibition of proliferation | [1][2] |

| Apoptosis | HeLa | 100 - 400 mg/L | Induction of apoptosis | [1][2] |

| Cell Cycle | HeLa | 100 - 400 mg/L | Altered cell cycle distribution | [1][2] |

Table 2: Mechanistic Effects of this compound on HeLa Cells

| Cellular Event | Method of Detection | Observation | Reference |

| Mitochondrial Transmembrane Potential | Flow Cytometry | Loss of potential | [1][2] |

| Intracellular Ca2+ Concentration | Confocal Laser Scanning Microscopy | Increase in concentration | [1][2] |

| Nitric Oxide Content | Not specified in abstract | Increased content | [1][2] |

| Nitric Oxide Synthase (NOS) Activity | Not specified in abstract | Increased activity | [1][2] |

| Inducible NOS (iNOS) Activity | Not specified in abstract | Increased activity | [1][2] |

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Proposed signaling pathway of this compound-induced apoptosis in HeLa cells.

Experimental Workflow Diagram

Caption: General experimental workflow for investigating the anticancer effects of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's anticancer effects. These protocols are based on standard laboratory procedures for the respective assays.

Cell Proliferation Assay (MTT Assay)

-

Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.

-

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.

-

Protocol:

-

Seed HeLa cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of this compound (e.g., 100, 200, 400 mg/L) and a vehicle control (e.g., DMSO).

-

Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Cell Cycle Analysis (Flow Cytometry)

-

Objective: To analyze the distribution of cells in different phases of the cell cycle after treatment with this compound.

-

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell, allowing for the differentiation of cells in G0/G1, S, and G2/M phases.

-

Protocol:

-

Seed HeLa cells in 6-well plates and treat with this compound for the desired time.

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells in 70% ethanol at -20°C overnight.

-

Wash the cells with PBS and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer.

-

The percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Objective: To detect and quantify apoptosis in this compound-treated cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorochrome (FITC), can be used to detect apoptotic cells. Propidium iodide is used to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Protocol:

-

Treat HeLa cells with this compound as described above.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry within 1 hour.

-

Measurement of Mitochondrial Membrane Potential (ΔΨm)

-

Objective: To assess the effect of this compound on the mitochondrial membrane potential.

-

Principle: Rhodamine 123 is a cell-permeable, cationic fluorescent dye that accumulates in the mitochondria of healthy cells due to the negative mitochondrial membrane potential. A loss of ΔΨm results in a decrease in Rhodamine 123 fluorescence.

-

Protocol:

-

Treat HeLa cells with this compound.

-

Incubate the cells with Rhodamine 123 (5 µM) for 30 minutes at 37°C.

-

Harvest the cells and wash with PBS.

-

Resuspend the cells in PBS and analyze immediately by flow cytometry.

-

Measurement of Intracellular Calcium Concentration ([Ca2+]i)

-

Objective: To measure changes in intracellular calcium levels in response to this compound.

-

Principle: Fluo-3/AM is a cell-permeable dye that is cleaved by intracellular esterases to Fluo-3. Upon binding to Ca2+, the fluorescence of Fluo-3 increases significantly.

-

Protocol:

-

Grow HeLa cells on glass coverslips.

-

Load the cells with Fluo-3/AM (5 µM) for 30-60 minutes at 37°C.

-

Wash the cells to remove excess dye.

-

Mount the coverslip on a confocal laser scanning microscope.

-

Acquire baseline fluorescence images.

-

Add this compound to the cells and record the changes in fluorescence intensity over time.

-

Conclusion and Future Directions

This compound demonstrates significant anticancer potential, particularly against cervical cancer cells, by inducing apoptosis through the mitochondrial pathway. The available evidence points to a multi-faceted mechanism involving cell cycle disruption, loss of mitochondrial membrane potential, increased intracellular calcium, and the involvement of the nitric oxide signaling pathway.

However, the current body of research is limited, with a primary focus on HeLa cells. To fully realize the therapeutic potential of this compound, future research should focus on:

-

Broadening the Scope: Investigating the efficacy of this compound across a wider range of cancer cell lines, including those from breast, colon, lung, and prostate cancers.

-

In Vivo Studies: Conducting animal studies to evaluate the in vivo anticancer activity, pharmacokinetics, and potential toxicity of this compound.

-

Detailed Mechanistic Studies: Further elucidating the precise molecular targets and signaling pathways modulated by this compound. This includes identifying the specific caspases involved and the upstream regulators of the observed changes in mitochondrial function and calcium homeostasis.

-

Structure-Activity Relationship Studies: Comparing the anticancer activity of this compound with other group B soyasaponins to understand the structural determinants of its bioactivity.

References

Soyasaponin II: A Technical Guide for Researchers in Traditional Medicine and Drug Discovery

An In-depth Technical Guide on the Core Biological Activities and Therapeutic Potential of Soyasaponin II

Introduction

This compound, a triterpenoid saponin predominantly found in soybeans (Glycine max), has garnered significant attention in the scientific community for its diverse pharmacological activities. Traditionally consumed as part of the soybean diet, this natural compound is now being rigorously investigated for its potential applications in modern medicine. This technical guide provides a comprehensive overview of the current state of research on this compound, with a focus on its quantitative biological data, detailed experimental methodologies, and the underlying signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic promise of this compound.

Quantitative Biological Data

The biological efficacy of this compound has been quantified in various in vitro and in vivo studies. The following tables summarize the key quantitative data, providing a comparative reference for its antiviral, anticancer, and anti-inflammatory activities.

Table 1: Antiviral Activity of this compound

| Virus | Cell Line | IC50 Value | Reference |

| Herpes Simplex Virus 1 (HSV-1) | Vero cells | 54 µM | [1] |

| Human Cytomegalovirus (HCMV) | - | 104 µM | [1] |

| Influenza Virus | - | 88 µM | [1] |

Table 2: Anticancer Activity of this compound

| Cell Line | Activity | Concentration Range | Reference |

| HeLa (Human cervical carcinoma) | Inhibition of proliferation and induction of apoptosis | 100 - 400 mg/L | [1][2] |

Table 3: In Vivo Hepatoprotective Activity of this compound

| Animal Model | Treatment | Effect | Reference |

| Mouse model of LPS/D-galactosamine-induced acute liver injury | 5 mg/kg | Prevention of acute liver failure development | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. This section outlines the key experimental protocols that have been employed to investigate the biological activities of this compound.

Extraction and Isolation of this compound from Soybeans

While a single standardized protocol for the exclusive isolation of this compound is not universally established, the following represents a general and effective workflow synthesized from various studies on soyasaponin purification[3][4][5][6][7][8][9][10].

Caption: General workflow for the extraction and isolation of this compound.

Methodology:

-

Preparation of Plant Material: Soybeans, particularly the hypocotyls which are rich in saponins, are dried and milled into a fine powder[3].

-

Defatting: The powdered material is defatted using a solvent such as hexane to remove lipids[4].

-

Extraction: The defatted powder is then extracted with an aqueous methanol solution (e.g., 80% methanol) to obtain the crude saponin extract[4].

-

Initial Fractionation: The crude extract is subjected to chromatographic techniques like gel filtration (e.g., Sephadex LH-20) or high-speed countercurrent chromatography (HSCCC) to separate the saponin fraction from other compounds like isoflavones[3].

-

Purification by Preparative HPLC: The soyasaponin-rich fraction is further purified using preparative high-performance liquid chromatography (HPLC) to isolate individual soyasaponins[3].

-

Identification and Quantification: The purity and identity of this compound are confirmed using analytical HPLC and mass spectrometry (MS)[3].

In Vitro Antiviral Assay

The following protocol is a representative method for assessing the antiviral activity of this compound.

Methodology:

-

Cell Culture: A suitable host cell line (e.g., Vero cells for HSV-1) is cultured in appropriate media and conditions.

-

Virus Propagation: The target virus is propagated in the host cells to create a viral stock with a known titer.

-

Cytotoxicity Assay: A preliminary assay is conducted to determine the maximum non-toxic concentration of this compound on the host cells.

-

Antiviral Activity Assay:

-

Host cells are seeded in multi-well plates and incubated until a confluent monolayer is formed.

-

The cells are then infected with the virus in the presence of various concentrations of this compound.

-

After an incubation period, the viral yield is quantified using methods such as plaque reduction assay, TCID50 (50% tissue culture infective dose) assay, or quantitative PCR (qPCR) to determine the IC50 value[1].

-

In Vitro Anticancer Assay (HeLa Cells)

This protocol describes a method to evaluate the anti-proliferative and apoptotic effects of this compound on HeLa cells[1][2].

Methodology:

-

Cell Culture: HeLa cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Cell Proliferation Assay (MTT Assay):

-

HeLa cells are seeded in 96-well plates and allowed to attach overnight.

-

The cells are then treated with various concentrations of this compound (e.g., 100-400 mg/L) for different time points (e.g., 24, 48, 72 hours).

-

At the end of the treatment period, MTT reagent is added to each well and incubated.

-

The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured to determine cell viability.

-

-

Apoptosis Assay (Flow Cytometry):

-

HeLa cells are treated with this compound as described above.

-

The cells are then harvested, washed, and stained with Annexin V-FITC and Propidium Iodide (PI).

-

The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic and necrotic cells.

-

-

Mitochondrial Transmembrane Potential Assay: Changes in mitochondrial membrane potential, an early indicator of apoptosis, can be assessed using fluorescent dyes like JC-1 and analyzed by flow cytometry[2].

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating key intracellular signaling pathways. The following diagrams illustrate the mechanisms of action in inflammation.

Inhibition of the NF-κB Signaling Pathway

This compound has been shown to inhibit the activation of the NF-κB pathway, a critical regulator of inflammatory responses.

Caption: this compound inhibits the LPS-induced NF-κB signaling pathway.

Attenuation of the NLRP3 Inflammasome Priming

This compound can protect against acute liver failure by inhibiting the priming of the NLRP3 inflammasome.

Caption: this compound attenuates NLRP3 inflammasome priming via the AKT/YB-1 axis.

Conclusion

This compound is a promising natural compound with a wide range of biological activities that are relevant to the treatment of viral infections, cancer, and inflammatory diseases. The quantitative data presented in this guide highlight its potency, while the detailed experimental protocols provide a foundation for future research. The elucidation of its mechanisms of action, particularly its ability to modulate the NF-κB and NLRP3 inflammasome signaling pathways, offers exciting avenues for the development of novel therapeutics. Further investigation, including preclinical and clinical studies, is warranted to fully explore the therapeutic potential of this compound in traditional and modern medicine.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Soyasaponins inhibit the proliferation of Hela cells by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemistryjournal.in [chemistryjournal.in]

- 5. The isolation of soyasaponins by fractional precipitation, solid phase extraction, and low pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

- 7. ars.usda.gov [ars.usda.gov]

- 8. researchgate.net [researchgate.net]

- 9. Simple and rapid separation of soyasaponin Bb from a soy extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

Pharmacokinetics and Bioavailability of Soyasaponin II: A Technical Guide

Abstract

Soyasaponin II, a triterpenoid saponin found predominantly in soybeans, is a member of the group B soyasaponins. While it has garnered interest for a range of potential health benefits, its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound. The available data indicates that this compound has low oral bioavailability in its glycosidic form. It undergoes significant metabolism by intestinal microbiota, which hydrolyzes it into its more readily absorbable aglycone, soyasapogenol B. This document summarizes key quantitative data, details the experimental protocols used for its study, and visualizes associated workflows and a critical signaling pathway modulated by this compound.

Pharmacokinetic Profile

The journey of this compound through the body is characterized by poor direct absorption and a heavy reliance on metabolism by the gut microbiome.

Absorption

Ingested this compound, like other soyasaponins, is poorly absorbed in the gastrointestinal tract in its intact form.[1][2] The large and hydrophilic sugar moieties attached to the triterpenoid core limit its passive diffusion across the intestinal epithelium. The primary mechanism for its systemic availability involves the enzymatic action of gut bacteria. These microbes hydrolyze the glycosidic bonds, releasing the aglycone, soyasapogenol B.[2][3] This aglycone is more lipophilic and is absorbed more rapidly and in greater quantities than its parent saponin.[1][4]

Studies comparing group B soyasaponins to their aglycone, soyasapogenol B, in rats demonstrate this difference clearly. The time to reach peak plasma concentration (Tmax) for soyasapogenol B was 8 hours when group B soyasaponins were administered, whereas direct administration of soyasapogenol B resulted in a Tmax of just 1 to 3 hours.[4][5] This delay highlights the time required for microbial conversion prior to absorption.

Distribution

Once absorbed, metabolites of this compound are distributed to various tissues. Notably, this compound has been successfully detected in the liver, where it has been shown to exert protective effects against acute liver injury.[3]

Metabolism

The metabolism of this compound is a two-stage process.

-

Microbial Metabolism: The initial and most critical metabolic step occurs in the colon, where intestinal microbiota cleave the sugar chains to produce soyasapogenol B.[2][3]

-

Systemic Metabolism: After absorption, soyasapogenol B undergoes both Phase I and Phase II metabolic transformations in the liver and other tissues. These reactions include oxidation, dehydrogenation, sulfation, and glucuronidation, which facilitate its eventual excretion.[1][6]

Excretion

The primary route of elimination for this compound and its metabolites is through the feces.[2] Studies in humans who ingested group B soyasaponins found that soyasapogenol B was the major compound recovered from fecal collections, with no parent soyasaponins detected.[2] Urinary excretion is considered a minor pathway, with negligible amounts of the compound or its metabolites being detected in urine.[2][7]

Quantitative Pharmacokinetic Data

The following tables summarize the key quantitative parameters from in vivo animal studies and in vitro permeability assays. Direct pharmacokinetic data for pure this compound is limited; therefore, data from studies on group B soyasaponins and their primary aglycone, soyasapogenol B, are presented as the most relevant available information.

Table 1: In Vivo Pharmacokinetic Parameters in Rats

| Compound Administered | Analyte Measured | Tmax (hours) | Key Finding |

|---|---|---|---|

| Group B Soyasaponins | Soyasapogenol B | 8 | Slow absorption, indicative of required microbial metabolism.[4][5] |

| Soyasapogenol B | Soyasapogenol B | 1 - 3 | Rapid absorption of the aglycone form.[4][5] |

Table 2: In Vitro Intestinal Permeability (Caco-2 Cell Model)

| Compound Tested | Apparent Permeability Coefficient (Papp) (cm/s) | Interpretation |

|---|---|---|

| Soyasaponin I* | 0.9 - 3.6 x 10⁻⁶ | Low permeability.[2] |

| Soyasapogenol B | 5.5 x 10⁻⁶ | Higher permeability than the glycoside form.[4][5] |

*Soyasaponin I is a group B soyasaponin structurally similar to this compound and is used here as a proxy.

Experimental Protocols

The characterization of this compound pharmacokinetics relies on standardized in vivo, in vitro, and bioanalytical methodologies.

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical study to determine the pharmacokinetic profile of a compound after oral administration.

-

Animal Model: Male Sprague-Dawley or Wistar rats are used.[4][8] Animals are fasted overnight prior to dosing but have free access to water.

-

Administration: The test compound (e.g., this compound or a group B soyasaponin extract) is dissolved in a suitable vehicle and administered as a single oral dose via gavage.

-

Blood Sampling: Blood samples (approx. 200-300 µL) are collected from the caudal vein or another appropriate site into heparinized tubes at predefined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours) post-administration.[9]

-

Plasma Preparation: The collected blood samples are immediately centrifuged (e.g., at 4000 rpm for 10 minutes) to separate the plasma. The resulting plasma supernatant is transferred to clean tubes and stored at -80°C until analysis.[9]

In Vitro Intestinal Absorption (Caco-2 Cell Model)

This model is used to assess the potential for intestinal absorption of a compound.

-

Cell Culture: Caco-2 cells are seeded onto permeable Transwell plate inserts and cultured for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions, mimicking the intestinal epithelial barrier.[7]

-

Transport Experiment: The test compound (this compound or its metabolite) is added to the apical (AP) side of the monolayer, which represents the intestinal lumen.

-

Sample Collection: At various time points (e.g., 1, 2, 3, 4 hours), samples are taken from the basolateral (BL) side, which represents the blood circulation. The concentration of the compound that has permeated the monolayer is measured.

-

Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the rate of appearance of the compound on the BL side, the initial concentration on the AP side, and the surface area of the membrane.[4][5]

Bioanalytical Method (LC-MS/MS)

This is the standard method for quantifying low concentrations of compounds like this compound in complex biological matrices.

-

Sample Preparation (Plasma): A protein precipitation extraction is performed. Acetonitrile (typically 2-3 volumes) is added to a plasma sample.[9] The mixture is vortexed vigorously and then centrifuged at high speed (e.g., 12,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Analysis: The clear supernatant is transferred to an autosampler vial, and a small aliquot (e.g., 2 µL) is injected into the HPLC-MS/MS system.[9]

-

Chromatographic Separation: A C18 reverse-phase column is commonly used. A gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is employed to separate the analyte from endogenous matrix components.[9]

-

Mass Spectrometric Detection: A triple quadrupole mass spectrometer is used for detection, typically in positive or negative electrospray ionization (ESI) mode. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte.[10]

Visualizations: Workflows and Signaling Pathways

Diagrams created using Graphviz provide a clear visual representation of complex processes.

Caption: High-level workflow for an in vivo pharmacokinetic study in rats.

Caption: Standard procedure for plasma sample preparation before LC-MS/MS analysis.

Caption: this compound inhibits the AKT/YB-1/Nlrp3 signaling pathway.[3]

Conclusion

The pharmacokinetics of this compound are complex and largely dictated by its interaction with the gut microbiome. Its inherent low bioavailability as a glycoside necessitates bioconversion to its aglycone, soyasapogenol B, for systemic absorption. This metabolic dependency results in delayed absorption and significant inter-individual variability depending on the host's microbiome composition. Excretion is primarily fecal. For researchers and drug development professionals, these characteristics imply that strategies to enhance bioavailability, such as co-administration with absorption enhancers or the direct use of the aglycone, may be necessary to harness the full therapeutic potential of this compound. Furthermore, its ability to modulate key inflammatory pathways, such as the Nlrp3 inflammasome, underscores its potential as a lead compound for further development.[3]

References

- 1. mdpi.com [mdpi.com]

- 2. Soyasaponin I and sapongenol B have limited absorption by Caco-2 intestinal cells and limited bioavailability in women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. thno.org [thno.org]

- 4. Comparison of bioavailability (I) between soyasaponins and soyasapogenols, and (II) between group A and B soyasaponins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Effects of Animal Strain, Dose, and Cotreatment with Saikosaponin b2 on the Pharmacokinetics of Saikosaponin a in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. hrcak.srce.hr [hrcak.srce.hr]

- 10. The content of soyasaponin and soyasapogenol in soy foods and their estimated intake in the Japanese - PMC [pmc.ncbi.nlm.nih.gov]

Soyasaponin II discovery and history

An In-depth Technical Guide to Soyasaponin II for Researchers and Drug Development Professionals

Executive Summary

This compound is a triterpenoid saponin found in soybeans (Glycine max) and other legumes.[1][2] As a member of the group B soyasaponins, it is characterized by a soyasapogenol B aglycone.[3][4][5] Early research focused on its isolation and structural elucidation, revealing a complex glycosidic structure. Subsequent studies have demonstrated a range of biological activities, including hepatoprotective, anti-inflammatory, antiviral, and anti-cancer effects.[6][7][8][9][10] This document provides a comprehensive technical overview of the discovery, history, chemical properties, analytical methodologies, and biological functions of this compound, with a focus on its underlying molecular mechanisms relevant to drug development.

Discovery, History, and Structure

Initial Isolation and Nomenclature

Scientific reports on soyasaponins date back over 80 years.[1] this compound belongs to the "group B" saponins, which are primarily found in soybeans and are characterized by the common aglycone, soyasapogenol B.[3][11] Its structure was elucidated through chemical and physicochemical evidence alongside other major soyasaponins like I and III.[3] It is important to note that two different nomenclature systems have been used in the literature; under an alternative system, this compound is also known as soyasaponin Bc.[4][5]

Structural Elucidation

The definitive structure of this compound was established as 3-O-[α-L-rhamnopyranosyl (1→2)-α-L-arabinopyranosyl (1→2)-β-D-glucuronopyranosyl]-soyasapogenol B .[3] This structure consists of the oleanane-type triterpenoid aglycone, soyasapogenol B, with a trisaccharide chain attached at the C-3 position. The characterization and confirmation of this structure have been achieved through techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[12]

Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for the separation and quantification of soyasaponins, often coupled with ultraviolet (UV), evaporative light scattering (ELSD), or mass spectrometry detectors.[1][13] The maximum UV absorption for most soyasaponins is approximately 205 nm.[1]

Table 1: Quantitative Data for Group B Soyasaponins (including this compound) in Soy Products

| Sample Type | Total Group B Soyasaponin Concentration (µmol/g) | Analytical Method | Reference |

|---|---|---|---|

| 46 Soybean Varieties | 2.50 - 5.85 | HPLC | [11][14] |

| Soy Ingredients (flour, protein isolates, etc.) | 0.20 - 114.02 | HPLC | [11][14] |

| Soy Foods (tofu, tempeh, soymilk) | 0.20 - 114.02 | HPLC | [11][14] |

| 13 Japanese Soybean Varieties (DDMP-conjugated forms) | 1.39 - 3.25 | HPLC |[11] |

Table 2: HPLC Method Performance for Group B Soyasaponin Analysis

| Parameter | Value | Reference |

|---|---|---|

| Limit of Quantification (in soy products) | 0.11 - 4.86 µmol/g | [11][14] |

| Within-day Assay Coefficient of Variation | <9.8% | [11][14] |

| Between-days Assay Coefficient of Variation | <14.3% | [11][14] |

| HPLC Detection Range (standards) | 0.04 - 1.70 µmol/mL |[11] |

Experimental Protocols

Protocol for Extraction and Isolation of this compound

The isolation of individual soyasaponins is a multi-step process involving extraction, fractionation to remove other phytochemicals like isoflavones, and final purification.[1][12]

Objective: To isolate and purify this compound from soybeans or soy hypocotyls.

Methodology:

-

Crude Extraction:

-

Dried, finely ground soy material (e.g., 4 grams) is extracted with 100 mL of 70% aqueous ethanol with stirring for 2.5 - 3 hours at room temperature.[11] For isolating non-DDMP conjugated forms like this compound, extraction can be performed by refluxing at 100°C for 3 hours, as heat treatment converts the native DDMP-conjugated saponins to their non-DDMP counterparts.[11]

-

The extract is filtered and evaporated to dryness under vacuum at a temperature below 30°C.[11]

-

The residue is redissolved in 80% aqueous methanol for further processing.[11]

-

-

Fractionation (Isoflavone Removal):

-

Option A: Gel Filtration: The crude extract (e.g., 60 mg) is loaded onto a Sephadex LH-20 column and eluted with methanol at a flow rate of 3.0 mL/min.[15][16] Fractions are collected and monitored to separate the isoflavone and soyasaponin complexes.

-

Option B: High-Speed Countercurrent Chromatography (HSCCC): A two-phase solvent system (e.g., n-butanol-acetic acid-water) is used. The crude extract (e.g., 100 mg) is loaded, and the saponin fraction is collected based on the elution profile monitored by ELSD.[15][16]

-

-

Purification by Preparative HPLC:

-

The enriched soyasaponin fraction is subjected to preparative or semi-preparative reverse-phase HPLC.[1][13][15]

-

Column: C18 reverse-phase column (e.g., Inertsil ODS-3, 5 µm).[13]

-

Mobile Phase: A gradient of acetonitrile and water, often with a modifier like trifluoroacetic acid (TFA) or acetic acid. For example, an initial condition of 30% acetonitrile with 0.025% TFA, with a linear gradient to 50% acetonitrile over 45 minutes.[13]

-

Detection: UV at 205 nm.[11]

-

Fractions corresponding to the retention time of this compound are collected, the organic solvent is evaporated, and the remaining aqueous solution is freeze-dried to yield the purified compound.[11]

-

Protocol for Quantification of this compound by HPLC

Objective: To quantify the concentration of this compound in a prepared soy extract.

Methodology:

-

Sample Preparation: Prepare the soy extract as described in the extraction protocol (Step 1).

-

HPLC System:

-

Standard Curve Generation:

-

Prepare a series of standard solutions of purified this compound of known concentrations (e.g., 0.04 to 1.70 µmol/mL).[11]

-

Inject each standard onto the HPLC system and record the peak area.

-

Plot a standard curve of peak area versus concentration.

-

-

Quantification:

-

Inject the prepared sample extract.

-

Identify the peak for this compound based on its retention time compared to the standard.

-

Determine the concentration in the sample by interpolating its peak area on the standard curve.

-

Protocol for Assessing Anti-inflammatory Activity (In Vitro)

Objective: To evaluate the effect of this compound on the lipopolysaccharide (LPS)-induced inflammatory response in macrophages.

Methodology:

-

Cell Culture: RAW 264.7 macrophage cells are cultured in appropriate media (e.g., DMEM with 10% FBS) and seeded in plates.

-

Treatment:

-

Cells are pre-treated with varying concentrations of this compound (e.g., 10, 20, 40 µM) for 2 hours.[17][18]

-

Following pre-treatment, cells are stimulated with LPS (e.g., 1 µg/mL) for a specified time (e.g., 30 minutes for signaling pathway analysis, 16-24 hours for inflammatory marker measurement).[18]

-

-

Endpoint Analysis:

-

Nitric Oxide (NO) Production: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent assay.[9]

-

Cytokine Measurement: Levels of inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant are quantified using ELISA kits.[19]

-

Western Blot Analysis: Cell lysates are collected to analyze the protein expression and phosphorylation status of key signaling molecules (e.g., p-Akt, p-YB-1, MyD88, p-p65 NF-κB) using specific antibodies.[6][17][18]

-

RT-qPCR: RNA is extracted from cells to measure the mRNA expression levels of inflammatory genes like iNOS, COX-2, TNF-α, and IL-1β.[19]

-

Biological Activities and Signaling Pathways

This compound has been shown to modulate several key signaling pathways implicated in inflammation, liver injury, and viral infection.

Hepatoprotective Effects via Nlrp3 Inflammasome Inhibition

This compound demonstrates significant protective effects in mouse models of acute liver failure induced by LPS and D-galactosamine.[6][10] The mechanism involves the suppression of the Nlrp3 inflammasome, a key component of the innate immune response. This compound markedly diminishes the phosphorylation and nuclear translocation of Y-Box Binding Protein 1 (YB-1).[6] This is critical because phosphorylated YB-1 activates the transcription of Nlrp3 mRNA by binding to its promoter region. The reduction in YB-1 phosphorylation may be mediated by the upstream inhibition of AKT signaling.[6] This ultimately leads to reduced priming of the Nlrp3 inflammasome and decreased production of the pro-inflammatory cytokine IL-1β.[6]

Caption: this compound hepatoprotective signaling pathway.

Anti-inflammatory Effects via TLR4/MyD88 and PI3K/Akt/NF-κB Pathways

Soyasaponins, including group B members structurally related to this compound, exhibit potent anti-inflammatory properties by targeting upstream inflammatory signaling cascades.[18][19]

-

TLR4/MyD88 Pathway: Upon stimulation by LPS, Toll-like receptor 4 (TLR4) recruits the adaptor protein MyD88 into lipid rafts, initiating a signaling cascade that leads to inflammation. Soyasaponins have been shown to reduce inflammation by downregulating the expression of MyD88 and physically suppressing the recruitment of both TLR4 and MyD88 into these membrane microdomains.[17][19]

-

PI3K/Akt/NF-κB Pathway: The activation of the PI3K/Akt pathway is a critical step leading to the activation of the master inflammatory transcription factor, NF-κB. Soyasaponins can blunt LPS-induced inflammation by inhibiting the production of reactive oxygen species (ROS).[18][20] This reduction in ROS prevents the activation of the PI3K/Akt pathway, which in turn suppresses the phosphorylation of IKKα/β, prevents the degradation of IκBα, and ultimately blocks the phosphorylation and nuclear translocation of the NF-κB p65 subunit.[18][20] This leads to decreased expression of NF-κB target genes like iNOS and COX-2.[9][18]

Caption: Soyasaponin anti-inflammatory signaling pathway.

Antiviral and Anti-cancer Activities

This compound has demonstrated antiviral activity against several viruses, including herpes simplex virus 1 (HSV-1), human cytomegalovirus (HCMV), and influenza virus, by inhibiting viral replication in infected cells.[7][10] It has also been shown to inhibit the proliferation of and induce apoptosis in HeLa cervical cancer cells at concentrations from 100 to 400 mg/L.[10] However, some research suggests that for certain cancer types, like colon cancer, the aglycone forms (soyasapogenols) are more potent inhibitors of cell growth, indicating that the glycoside moieties may be cleaved by gut microflora to release the more bioactive form.[21][22][23]

Conclusion and Future Directions

This compound is a well-characterized natural product with a history of scientific investigation. Its multifaceted biological activities, particularly its hepatoprotective and anti-inflammatory effects, are rooted in its ability to modulate specific and critical signaling pathways such as the Nlrp3 inflammasome and NF-κB cascades. The detailed protocols for its isolation and analysis are well-established, facilitating further research. For drug development professionals, this compound and its related structures present a promising scaffold for developing novel therapeutics targeting inflammatory diseases and certain viral infections. Future research should focus on structure-activity relationship studies to optimize potency and bioavailability, as well as further in vivo studies to validate its therapeutic potential in various disease models.

References

- 1. Chemical and Biological Characterization of Oleanane Triterpenoids from Soy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C47H76O17 | CID 443614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Saponin and Sapogenol. XIII. Structures of Three Soybean Saponins : Soyasaponin I, this compound, and Soyasaponin III [jstage.jst.go.jp]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. This compound protects against acute liver failure through diminishing YB-1 phosphorylation and Nlrp3-inflammasome priming in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Anti-inflammatory effect of soyasaponins through suppressing nitric oxide production in LPS-stimulated RAW 264.7 cells by attenuation of NF-κB-mediated nitric oxide synthase expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

- 11. DSpace [dr.lib.iastate.edu]

- 12. tandfonline.com [tandfonline.com]

- 13. ars.usda.gov [ars.usda.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Efficient protocol for isolation and purification of different soyasaponins from soy hypocotyls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Soyasaponins reduce inflammation by downregulating MyD88 expression and suppressing the recruitments of TLR4 and MyD88 into lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Soyasaponins Can Blunt Inflammation by Inhibiting the Reactive Oxygen Species-Mediated Activation of PI3K/Akt/NF-kB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Soyasaponins reduce inflammation by downregulating MyD88 expression and suppressing the recruitments of TLR4 and MyD88 into lipid rafts - PMC [pmc.ncbi.nlm.nih.gov]

- 20. scienceopen.com [scienceopen.com]

- 21. Soyasaponins: the relationship between chemical structure and colon anticarcinogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. tandfonline.com [tandfonline.com]

- 23. soyasaponins-the-relationship-between-chemical-structure-and-colon-anticarcinogenic-activity - Ask this paper | Bohrium [bohrium.com]

Methodological & Application

Application Note: Dissolving Soyasaponin II for In Vitro Assays

Introduction Soyasaponin II is a triterpenoid saponin found in soybeans and other legumes, known for its diverse biological activities, including anti-viral and anti-inflammatory effects.[1][2] Proper dissolution and preparation of this compound are critical for obtaining accurate and reproducible results in in vitro studies. This document provides detailed protocols for the solubilization, preparation of stock solutions, and storage of this compound for use in various cell-based assays.

Key Properties

-

Molecular Formula: C₄₇H₇₆O₁₇[1]

-

Appearance: Solid[3]

-

Storage of Powder: Store at -20°C, protected from light.[4][5] The product is stable for years under these conditions.[1]

Data Presentation: Solubility of this compound

The solubility of this compound varies across different solvents. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions for in vitro assays.

| Solvent | Solubility | Concentration (Approx.) | Notes | Reference |

| DMSO | Soluble | 100 mg/mL (109.52 mM) | Ultrasonic treatment is required to achieve this concentration. | [4] |

| DMSO | Sparingly soluble | 1-10 mg/mL | - | [1] |

| Water | Sparingly soluble | 1-10 mg/mL | - | [1] |

| Methanol | Slightly soluble | 0.1-1 mg/mL | Stock solutions can be prepared in methanol for certain applications like HPLC. | [1][6] |

| Chloroform | Slightly soluble | 0.1-1 mg/mL | - | [1] |

| Ethanol | Soluble | 50 mg/mL (for Soyasaponin Bb) | Data for a related saponin; suggests potential solubility. | [7] |

Note: Solubility can vary slightly between batches. It is recommended to start with a small amount to confirm solubility before preparing a large stock.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution (100 mM in DMSO)

This protocol is suitable for creating a primary stock solution that can be diluted for various in vitro experiments.

Materials:

-

This compound powder (CAS 55319-36-3)

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile, conical-bottom microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Ultrasonic water bath

-

Vortex mixer

Procedure:

-

Pre-warm the DMSO: Before use, bring the anhydrous DMSO to room temperature.

-

Weigh this compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 91.31 mg.

-

Calculation: Molecular Weight (913.11 g/mol ) x 0.1 mol/L = 91.311 g/L = 91.31 mg/mL

-

-

Add Solvent: Carefully add the calculated volume of DMSO to the tube containing the this compound powder.

-

Facilitate Dissolution:

-

Sterilization (Optional): If required for your specific assay, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.

-

Aliquoting and Storage:

Protocol 2: Preparation of Working Solutions for Cell Culture Assays

Working solutions are prepared by diluting the high-concentration stock solution into the appropriate cell culture medium.

Materials:

-

100 mM this compound stock solution in DMSO

-

Sterile cell culture medium (e.g., DMEM, RPMI-1640) appropriate for your cell line

-

Sterile serological pipettes and tubes

Procedure:

-

Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.

-

Calculate Dilution: Determine the final concentration needed for your experiment. For example, if you need a final concentration of 100 µM in 10 mL of media:

-

V₁C₁ = V₂C₂

-

V₁ = (10 mL x 100 µM) / 100,000 µM (100 mM)

-

V₁ = 0.01 mL = 10 µL

-

-

Prepare Intermediate Dilution (Recommended): To ensure accurate pipetting and homogenous mixing, it is best to perform a serial dilution.

-

First, dilute the 100 mM stock 1:100 in culture medium to create a 1 mM intermediate stock.

-

Then, add the required volume of the 1 mM intermediate stock to your final culture volume.

-

-

Final Dilution: Add the calculated volume of the stock solution to the pre-warmed cell culture medium. Mix immediately by gentle inversion or pipetting to prevent precipitation.

-

Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to an equal volume of cell culture medium. This is crucial as DMSO can have effects on cells at certain concentrations.

-

Apply to Cells: Immediately add the prepared working solution to your cell cultures.

Visualizations

Experimental Workflow Diagram

Caption: Workflow for dissolving this compound and preparing solutions for in vitro assays.

Signaling Pathway Diagram: Soyasaponin Inhibition of the TLR4/NF-κB Pathway

Soyasaponins have been shown to exert anti-inflammatory effects by inhibiting the TLR4/NF-κB signaling pathway.[8][9]

Caption: Inhibition of the LPS-induced TLR4/NF-κB inflammatory pathway by this compound.

References

- 1. caymanchem.com [caymanchem.com]

- 2. glpbio.com [glpbio.com]

- 3. This compound | C47H76O17 | CID 443614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. medkoo.com [medkoo.com]

- 6. DSpace [dr.lib.iastate.edu]

- 7. selleckchem.com [selleckchem.com]

- 8. researchgate.net [researchgate.net]

- 9. scienceopen.com [scienceopen.com]

Application Notes and Protocols for Dosing of Soyasaponin II in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current knowledge on the dosing of Soyasaponin II in animal models. The information is intended to guide researchers in designing preclinical studies for various therapeutic areas, including anti-inflammatory, anticancer, and antiviral applications.

Summary of Quantitative Dosing Data

The following tables summarize the available quantitative data for the administration of this compound and related compounds in various animal models. It is crucial to note that specific in vivo dosing information for anticancer and antiviral applications of this compound is limited in the current literature.

Table 1: Dosing of this compound in Animal Models

| Animal Model | Application | Route of Administration | Dosage | Study Duration | Key Findings |

| C57BL/6J Mice | Acute Liver Failure | Oral (gavage) | 5 mg/kg daily | 3 consecutive days | Protected against LPS/GalN-induced acute liver injury.[1][2] |

Table 2: Dosing of Other Soyasaponins in Animal Models

| Animal Model | Saponin | Application | Route of Administration | Dosage | Study Duration | Key Findings |

| ICR Mice | Soyasaponin A1, A2, or I | Chronic Inflammation | Intragastric | 10 and 20 µmol/kg·BW | 8 weeks | Reduced serum inflammatory markers. |

| Rats | Soyasaponin I | Memory Deficit | Oral | 5, 10, and 20 mg/kg | Not specified | Increased neurogenesis. |

| Mice | Soyasaponin Ab | Acute Lung Injury | Intraperitoneal | 12.5, 25, and 50 mg/kg | Not specified | Attenuated lung pathological changes. |

Table 3: Toxicity Data of Saponins (Note: Data for this compound is not available)

| Saponin Source | Animal Model | Route of Administration | LD50 | Reference |

| Citrullus colocynthis | Mice | Oral | 200 mg/kg | |

| Quinoa | Rats | Oral | > 10 g/kg |

Table 4: Pharmacokinetic Parameters of Soyasapogenols (Aglycones of Soyasaponins) in Rats

| Compound | Route of Administration | Dosage | Tmax (h) | Bioavailability (%) |

| Soyasapogenol A | Oral | 10 mg/kg | ~2 | > 60% |

| Soyasapogenol A | Intravenous | Not specified | - | - |

| Soyasapogenol B | Oral | 25 mg/kg | ~2 | > 60% |

| Soyasapogenol B | Intravenous | Not specified | - | - |

Experimental Protocols

Protocol for Oral Administration of this compound in a Mouse Model of Acute Liver Failure

This protocol is based on the study by Wang et al. (2020).[1]

Objective: To investigate the protective effects of this compound against lipopolysaccharide/D-galactosamine (LPS/GalN)-induced acute liver failure in mice.

Materials:

-

This compound (purity ≥98%)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Lipopolysaccharide (LPS) from E. coli

-

D-galactosamine (GalN)

-

C57BL/6J mice (male, 8-10 weeks old)

-

Oral gavage needles (22-24 gauge)

-

Standard laboratory equipment for animal handling and dosing.

Procedure:

-

Preparation of Dosing Solution:

-

Dissolve this compound in DMSO to a final concentration that allows for the administration of 5 mg/kg in a volume of approximately 100-200 µL per mouse.

-

Prepare a vehicle control solution of DMSO at the same concentration as the treatment group.

-

-

Animal Dosing:

-

Administer 5 mg/kg of this compound solution orally via gavage to the treatment group of mice once daily for three consecutive days.

-

Administer an equivalent volume of the DMSO vehicle to the control group of mice following the same schedule.

-

-

Induction of Acute Liver Failure:

-

On the third day, 6 hours after the final dose of this compound or vehicle, induce acute liver failure by intraperitoneal injection of LPS (10 µg/kg) and GalN (700 mg/kg) dissolved in PBS.

-

-

Sample Collection and Analysis:

-

Sacrifice the mice 6 hours after the LPS/GalN injection.

-

Collect blood and liver tissue for subsequent biochemical and histological analysis.

-

Experimental Workflow for Acute Liver Failure Study

Caption: Workflow for the in vivo study of this compound in a mouse model of acute liver failure.

Signaling Pathways

This compound has been shown to modulate inflammatory pathways. One of the key mechanisms is the inhibition of the NLRP3 inflammasome and the phosphorylation of Y-Box Binding Protein 1 (YB-1).

Signaling Pathway of this compound in Macrophages

Caption: this compound inhibits the NLRP3 inflammasome signaling pathway in macrophages.

General Protocols for Administration

Preparation of this compound for Oral Gavage

-

Solubility: this compound is sparingly soluble in water and methanol, and slightly soluble in chloroform. It is more soluble in DMSO.

-

Vehicle Selection: For oral administration, a common vehicle is a solution of DMSO, PEG300, Tween 80, and saline or water. The final concentration of DMSO should be kept low (typically <10%) to avoid toxicity.

-

Preparation Steps:

-

Weigh the required amount of this compound.

-

Dissolve it in a small amount of DMSO.

-

Add PEG300 and Tween 80 and vortex to mix.

-

Add saline or water dropwise while vortexing to bring the solution to the final volume.

-

The final solution should be clear. Gentle warming (to 37°C) and sonication can aid dissolution.

-

Oral Gavage Procedure in Mice

-

Animal Restraint: Properly restrain the mouse to immobilize its head and body.

-

Gavage Needle: Use a 22-24 gauge, ball-tipped gavage needle. The length should be pre-measured from the corner of the mouth to the last rib to ensure it reaches the stomach without causing perforation.

-

Administration: Gently insert the needle into the esophagus and slowly administer the prepared solution. The volume should not exceed 10 mL/kg of body weight.

-

Observation: Monitor the animal for any signs of distress during and after the procedure.

Intravenous Injection in Rats (General Guidance)

-

Animal Restraint: Use an appropriate restraint device for rats.

-

Injection Site: The lateral tail vein is the most common site for intravenous injections in rats.

-

Needle Size: Use a 25-27 gauge needle.

-

Volume: The maximum recommended volume for a bolus injection is 5 mL/kg.

-

Procedure:

-

Warm the tail to dilate the veins.

-

Disinfect the injection site.

-

Insert the needle into the vein and slowly inject the solution.

-

Apply gentle pressure to the injection site after withdrawing the needle.

-

Important Considerations and Future Directions

-

Toxicity: The toxicity profile of this compound has not been well-established. Researchers should conduct preliminary dose-ranging studies to determine the maximum tolerated dose (MTD) in their specific animal model and for their intended route of administration.

-

Pharmacokinetics: The bioavailability of this compound is expected to be low due to its glycosidic structure. Further pharmacokinetic studies are needed to understand its absorption, distribution, metabolism, and excretion (ADME) profile. This information is critical for designing effective dosing regimens.

-

In Vivo Efficacy for Anticancer and Antiviral Applications: While in vitro studies show promise, there is a clear need for in vivo studies to determine the effective dosage of this compound for treating cancer and viral infections in animal models.

-

Formulation: The poor solubility of this compound can be a challenge for in vivo studies. The development of novel formulations, such as nanoparticles or liposomes, could improve its solubility and bioavailability.

This document is intended for research purposes only and should not be used for human or veterinary applications. All animal experiments should be conducted in accordance with institutional and national guidelines for animal welfare.

References

Soyasaponin II: A Versatile Tool for Antiviral Research and Drug Discovery

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Soyasaponin II, a triterpenoid saponin isolated from soybeans (Glycine max), has emerged as a valuable research tool in virology due to its broad-spectrum antiviral activity. These application notes provide a comprehensive overview of its utility, including its mechanism of action, quantitative antiviral data, and detailed protocols for its application in virological assays.

Introduction to this compound's Antiviral Properties

This compound has demonstrated inhibitory effects against a range of enveloped and non-enveloped viruses. Its primary mechanism of action is believed to be virucidal, directly interacting with viral particles to prevent their entry into host cells.[1] For some viruses, such as influenza virus and HIV, it has been suggested that this compound inhibits the attachment of the virus to the host cell surface receptors.[2][3] This makes it a particularly interesting compound for studying the initial stages of viral infection.